molecular formula C11H20O2 B8324482 Methyl 3-cyclohexyl-2-methylpropionate

Methyl 3-cyclohexyl-2-methylpropionate

Cat. No.: B8324482
M. Wt: 184.27 g/mol
InChI Key: YEWBQOJQYAIFNX-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-methylpropionate is a branched-chain ester characterized by a methyl ester group, a cyclohexyl substituent at the third carbon of the propionate backbone, and a methyl group at the second carbon. Its structure combines lipophilic (cyclohexyl) and moderately polar (ester) moieties, influencing its physical and chemical behavior. This compound is likely synthesized via esterification of 3-cyclohexyl-2-methylpropionic acid with methanol, a common method for methyl ester production .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl 3-cyclohexyl-2-methylpropanoate

InChI

InChI=1S/C11H20O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

YEWBQOJQYAIFNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 3-cyclohexyl-2-methylpropionate with structurally related esters:

Compound Name Substituents Ester Group Boiling Point* logP* Key Features Reference
This compound 3-cyclohexyl, 2-methyl Methyl High (~250°C) ~4.5 High lipophilicity, steric hindrance
Allyl 3-cyclohexylpropanoate 3-cyclohexyl Allyl Moderate ~3.8 Lower stability due to allyl group
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate 2-chlorophenyl, 2-hydroxy Methyl N/A ~2.2 Polar, hydrogen-bonding capability
Sandaracopimaric acid methyl ester Diterpene backbone Methyl Very high ~6.0 Rigid structure, natural resin origin


*Estimated based on analogous compounds .

  • Lipophilicity : The cyclohexyl group in the target compound confers higher logP (~4.5) compared to esters with aromatic (e.g., chlorophenyl, logP ~2.2) or hydroxyl substituents .
  • Volatility : Methyl esters generally exhibit higher volatility than allyl or bulkier esters (e.g., diterpene-based sandaracopimaric acid methyl ester) .

Chemical Reactivity

  • Hydrolysis : Methyl esters are less reactive toward hydrolysis than allyl esters due to the absence of conjugated double bonds . However, steric hindrance from the cyclohexyl group may slow reaction rates compared to linear esters.
  • Thermal Stability: The saturated cyclohexyl moiety enhances thermal stability relative to unsaturated analogs like 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate .

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